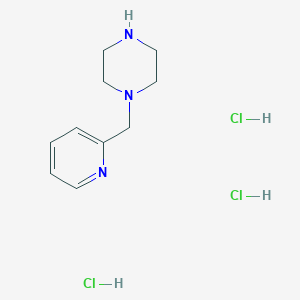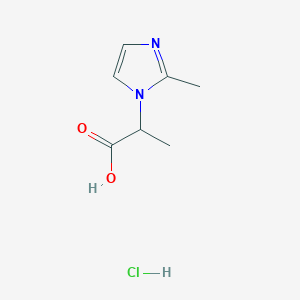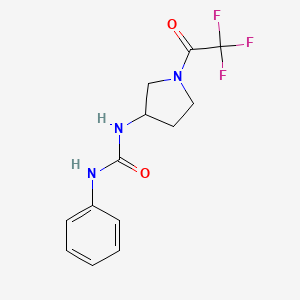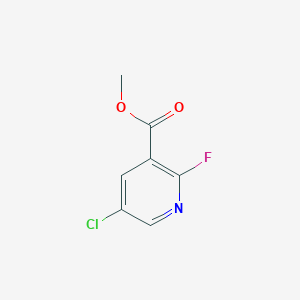![molecular formula C12H21Cl3N2O B1419729 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride CAS No. 1185300-70-2](/img/structure/B1419729.png)
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride
Übersicht
Beschreibung
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C12H19ClN2O•2HCl and a molecular weight of 315.67 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H19ClN2O.2ClH/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13;;/h5-6,9H,3-4,7-8,14H2,1-2H3;2*1H . This indicates that the molecule contains a chloroaniline group attached to a diethylaminoethoxy group.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity : This compound is used in the synthesis of various chemicals. For instance, it has been involved in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, which demonstrates characteristics like high yield, good quality, and little environmental pollution (Wen Zi-qiang, 2007).
Nucleophilic Substitution Reactions : Research shows that compounds similar to 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride are highly reactive in nucleophilic substitution reactions, indicating their potential use in creating a wide range of derivatives for various applications (S. Tsunoda et al., 1976).
Formation of Complex Chemical Structures : This compound is utilized in the formation of complex chemical structures like 3H-Chlorohexidine dihydrochloride, indicating its significance in more intricate chemical synthesis processes (F. Drahowzal, Franz Wiesinger, 1978).
Solid-State Transformations : In some studies, similar compounds have shown interesting phenomena like reversible hydration/dehydration solid-state transformation, which can be significant in the development of new materials (V. Chernyshev et al., 2012).
Antimicrobial Activity : Derivatives of similar compounds have been investigated for their antimicrobial activity, highlighting the potential application of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride in developing new antimicrobial agents (O. M. Habib et al., 2013).
Pharmacological Applications : While avoiding specifics on drug use and dosage, it's notable that similar compounds have been synthesized for their potential use in pharmacology, such as in antiplatelet activities (M. Mazzei et al., 1990).
Insecticide Synthesis : This compound has been used in the synthesis of insecticides, showcasing its utility in agricultural chemistry (Wen Zi-qiang, 2008).
Biotransformation Studies : Biotransformation of similar chemicals has been studied, indicating the importance of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride in understanding metabolic pathways and degradation processes of synthetic compounds (G. Kolar, J. Schlesiger, 1975).
Optical and Electronic Properties : Research has also focused on the unique properties of similar compounds, like their optical and electronic characteristics, which can be vital in developing new materials for electronics and photonics (J. Nakayama et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-[2-(diethylamino)ethoxy]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O.2ClH/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13;;/h5-6,9H,3-4,7-8,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDAGKWIVVFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)




![11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid](/img/structure/B1419654.png)

![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)





